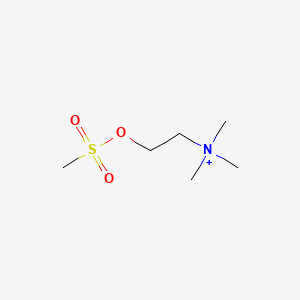

Choline, methanesulfonate (ester)

Description

Properties

IUPAC Name |

trimethyl(2-methylsulfonyloxyethyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO3S/c1-7(2,3)5-6-10-11(4,8)9/h5-6H2,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBHCOBUMWVPFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO3S+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192482 | |

| Record name | Choline, methanesulfonate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3922-85-8 | |

| Record name | Choline, methanesulfonate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Choline, methanesulfonate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes to Choline Methanesulfonate (Ester)

Intermediate-Based Synthesis via β-Hydroxyethyl Methanesulfonate

The CN101633622B patent outlines a two-step protocol for synthesizing choline chloride, which can be adaptively modified to produce choline methanesulfonate (ester).

Synthesis of β-Hydroxyethyl Methanesulfonate

The initial step involves the nucleophilic substitution of 2-chloroethanol (ethylene chlorohydrin) with methanesulfonyl chloride in a toluene medium, catalyzed by sodium bicarbonate:

$$

\text{ClCH}2\text{CH}2\text{OH} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{NaHCO}3, \text{Toluene}} \text{HOCH}2\text{CH}2\text{OSO}2\text{CH}3 + \text{NaCl} + \text{CO}2

$$

Reaction Conditions:

- Molar Ratios: 1 mol 2-chloroethanol : 1.05–1.1 mol methanesulfonyl chloride

- Temperature: Maintained below 10°C during methanesulfonyl chloride addition to mitigate exothermic side reactions.

- Solvent: Toluene (mass ratio 1:2–10 relative to 2-chloroethanol) facilitates phase separation and byproduct removal.

- Workup: Filtration of insolubles (NaCl, unreacted NaHCO$$_3$$), followed by toluene evaporation and vacuum distillation (134–138°C at 4 mmHg) yields β-hydroxyethyl methanesulfonate with 66.9–70.5% efficiency.

Quaternization with Trimethylamine

The β-hydroxyethyl methanesulfonate intermediate undergoes quaternization with trimethylamine (TMA) to yield choline methanesulfonate (ester). This step diverges from the CN101633622B protocol, which uses trimethylamine hydrochloride to produce choline chloride. Substituting TMA for its hydrochloride enables retention of the methanesulfonate ester group:

$$

\text{HOCH}2\text{CH}2\text{OSO}2\text{CH}3 + (\text{CH}3)3\text{N} \rightarrow [(\text{CH}3)3\text{N}^+\text{CH}2\text{CH}2\text{OSO}2\text{CH}3] \text{OH}^-

$$

Optimization Parameters:

- Stoichiometry: 1 mol β-hydroxyethyl methanesulfonate : 1 mol trimethylamine.

- Solvent System: Aqueous medium (water mass ratio 1:2–3 relative to methanesulfonate) ensures homogeneous reaction.

- Reaction Time: 1–1.5 hours at 20–30°C achieves >90% conversion.

- Purification: Post-reaction, macroporous adsorbent resins (e.g., Diaion HP-20) sequester residual methanesulfonic acid, followed by aqueous solution evaporation to isolate crystalline choline methanesulfonate (ester) with 92–93% yield.

Direct Esterification of Choline Chloride

The DE102006014296A1 patent describes acylation protocols for choline derivatives, providing foundational insights applicable to methanesulfonate ester synthesis.

Methanesulfonic Acid-Mediated Esterification

Choline chloride and methanesulfonic acid form a low-melting eutectic mixture (m.p. ~15°C), which enhances reactivity toward esterification:

$$

[\text{HOCH}2\text{CH}2\text{N}(\text{CH}3)3]^+ \text{Cl}^- + \text{CH}3\text{SO}3\text{H} \rightarrow [\text{CH}3\text{SO}3\text{OCH}2\text{CH}2\text{N}(\text{CH}3)3]^+ \text{Cl}^- + \text{H}_2\text{O}

$$

Critical Process Details:

- Molar Proportions: 1:1 choline chloride to methanesulfonic acid.

- Temperature Control: Initial mixing at 0–10°C prevents thermal degradation; subsequent heating to 50–60°C accelerates esterification.

- Catalytic Additives: Fatty acid chlorides (e.g., palmitoyl chloride) may act as co-catalysts, though their role in methanesulfonate synthesis remains ancillary.

Spectroscopic and Physicochemical Characterization

Nuclear Magnetic Resonance (NMR) Profiling

Thermal Stability and Melting Behavior

Choline methanesulfonate (ester) exhibits a decomposition range of 302–305°C, consistent with its ionic liquid-like properties. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T$$_g$$) near −50°C, underscoring its utility in low-temperature applications.

Industrial-Scale Process Optimization

Solvent Selection and Recycling

Yield Maximization Strategies

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 20–30°C | Prevents hydrolysis of methanesulfonate ester |

| Trimethylamine Purity | >99% | Reduces byproduct formation |

| Vacuum Distillation Pressure | 4–5 mmHg | Enhances β-hydroxyethyl methanesulfonate purity |

Challenges and Alternative Pathways

Competing Side Reactions

Emerging Catalytic Techniques

Preliminary studies suggest that Lewis acids (e.g., ZnCl$$_2$$) accelerate methanesulfonyl chloride activation, potentially reducing reaction times by 30–40%. However, catalyst recovery remains a scalability barrier.

Chemical Reactions Analysis

Types of Reactions: Choline, methanesulfonate (ester) undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like sodium hydroxide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Methanesulfonic acid derivatives.

Reduction: Choline and methanesulfonic acid.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Choline methanesulfonate esters are fatty acid choline salt esters produced through the acylation of choline chloride . These esters are preferably used as surfactants in the cosmetic, cleaning, and medical fields .

Process of Production:

- Acylating choline chloride by reacting choline chloride, methanesulfonic acid, and fatty acid chloride at a specific temperature without a solvent .

- The inventive method can produce choline methyl sulfonate esters without solvents, catalysts, or an excess of acylating agent, with comparable or better yields and selectivities compared to existing acylation methods .

Formula:

The fatty acid choline salt ester has the formula [R-CO-O(CH2)2N(CH3)3]+CH3SO3-, where RCO is a saturated or unsaturated fatty acid radical with 6 to 22 carbon atoms .

Applications

- Surfactants: Fatty acid choline salt esters are used as surfactants, especially in cosmetics, cleaning, and medical applications .

- Dermo-pharmaceutical and cosmetic products: Functions as an emulsifying and/or surfactant substance with bactericide activity suitable for emulsions and tensides .

- Industrial Applications: The emulsifying and/or surfactant substance has a wide scope of application in the industrial field .

Key Properties and Functions:

- Bactericidal Activity: The bactericidal action of the substance is derived from the group -N+-(CH3)3- of choline .

- Emulsifying and/or Surfactant Property: The lipophile action of group R gives the substance its emulsifying and/or surfactant property, depending on the length of the aliphatic chain and the composition of the mixture .

- Emulsifiers: Suitable emulsifiers include ethylene oxide derivatives and ionic emulsifiers .

- Cosurfactants: Cosurfactants that can be used include glyceryl monostearate, cetyl stearyl alcohol, polysorbate 60, and sodium cocoyl glutamate .

- Dermocompatibility: Offers the advantage of being widely dermocompatible and offering strong bactericide action without specific components for that purpose .

- Regulation of Choline Levels: May be involved in the regulation and/or maintenance of choline metabolite levels in plants .

Mechanism of Action

The mechanism of action of choline, methanesulfonate (ester) involves its role as a precursor for acetylcholine, a neurotransmitter. Choline is converted to acetylcholine through enzymatic reactions, which then acts on cholinergic receptors to mediate various physiological responses. Methanesulfonic acid, on the other hand, acts as a strong acid catalyst in various chemical reactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Key Contrasts :

- Anion Impact : Methanesulfonate’s larger anion reduces lattice energy, enhancing solubility compared to chloride .

- Biological Compatibility: Succinate derivatives are preferred in pharmaceuticals for pH buffering, whereas methanesulfonate excels in non-aqueous IL applications .

Herbicidal Esterquats

Choline methanesulfonate is structurally related to herbicidal esterquats (e.g., MCPA-choline), but differs in functionality:

| Compound | Structure | Activity | Environmental Impact | References |

|---|---|---|---|---|

| MCPA-choline | Choline + MCPA herbicide | Broad-spectrum herbicide | High biodegradability | |

| Choline methanesulfonate | Choline + methanesulfonate | Non-herbicidal | Low ecotoxicity |

Key Insight : While MCPA-choline integrates herbicidal activity, choline methanesulfonate serves as a benign solvent or electrolyte, reflecting divergent design goals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.